molecular formula C7H4F3N3S B12992057 5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine

5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine

Cat. No.: B12992057
M. Wt: 219.19 g/mol
InChI Key: WSHNVANWUAIXSH-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring with a pyridine ring, incorporating a trifluoromethyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its ability to serve as a bioisostere for purine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ringThe reaction conditions often involve the use of catalysts such as N-methylmorpholine and reagents like AcONa .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine involves its interaction with various molecular targets. For instance, it has been reported to inhibit PI3Kα with high potency, which is crucial for its antitumor activity. The compound’s ability to interact with multiple receptor targets enhances its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group at the 5-position of the thiazole ring is a unique feature that enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C7H4F3N3S

Molecular Weight

219.19 g/mol

IUPAC Name

5-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)4-2-1-3-5(12-4)13-6(11)14-3/h1-2H,(H2,11,12,13)

InChI Key

WSHNVANWUAIXSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1SC(=N2)N)C(F)(F)F

Origin of Product

United States

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